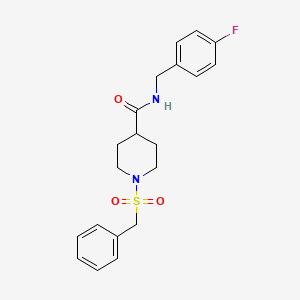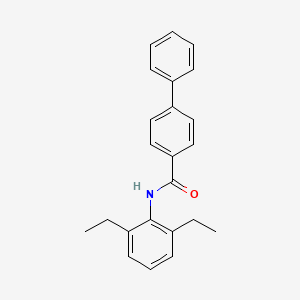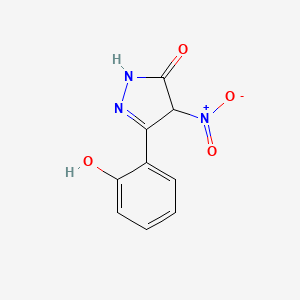
1-(benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed as a potential treatment for various diseases. It is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in regulating immune cell trafficking.
Mécanisme D'action
1-(benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the S1P1 receptor, which is expressed on the surface of various immune cells. The binding of S1P to this receptor plays a crucial role in regulating immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs. By blocking the S1P1 receptor, this compound prevents lymphocytes from leaving lymphoid organs and entering peripheral tissues, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on immune cell trafficking. In preclinical studies, it has been shown to reduce the number of lymphocytes in peripheral tissues, such as the spleen and lymph nodes. It has also been shown to reduce inflammation in various animal models of autoimmune diseases and cancer. In addition, this compound has been shown to have a good safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the S1P1 receptor. This means that it can be used to specifically target immune cell trafficking without affecting other S1P receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Another area of interest is its potential use in treating cancer, particularly in combination with other cancer therapies. In addition, further studies are needed to determine the optimal dosing and administration of this compound in different experimental settings.
Méthodes De Synthèse
The synthesis of 1-(benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with an N-Boc group. The protected piperidine is then reacted with 4-fluorobenzyl bromide to form the corresponding N-4-fluorobenzyl piperidine. The benzylsulfonyl chloride is then added to the reaction mixture to form the final product, this compound. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
1-(benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a significant impact on immune cell trafficking, making it a potential treatment for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. It has also been studied for its potential use in treating cancer, as S1P1 has been implicated in the growth and metastasis of certain types of cancer.
Propriétés
IUPAC Name |
1-benzylsulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-19-8-6-16(7-9-19)14-22-20(24)18-10-12-23(13-11-18)27(25,26)15-17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQMINBFPIIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-allyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938762.png)
![1-(2,4-dimethylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4938764.png)
![3-isopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B4938783.png)
![2-ethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4938785.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4938787.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4938796.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4938822.png)
![2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4938828.png)
![2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4938841.png)
![N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4938850.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938858.png)

